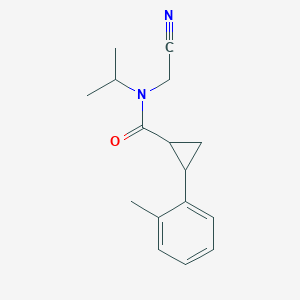

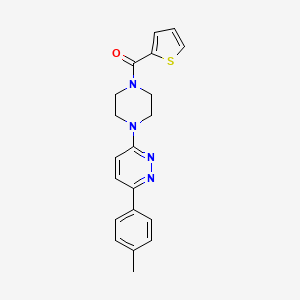

![molecular formula C16H14N2O2S2 B2845025 3-(4-甲氧基苯基)-2-硫代-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮 CAS No. 332145-18-3](/img/structure/B2845025.png)

3-(4-甲氧基苯基)-2-硫代-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity . Thieno[2,3-d]pyrimidin-4-one derivatives are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .

Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidin-4-one core, which is a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . It also has a 4-methoxyphenyl group attached, which could contribute to its activity .科学研究应用

合成和生物活性

该化合物属于一类更广泛的化学物质,这些化学物质已被合成并评估其抗肿瘤、抗微生物和抗炎活性,以及它们作为腐蚀抑制剂和其他化学转化中的用途。

抗肿瘤活性:包括噻吩并[3,2-d]嘧啶和噻吩三唑并嘧啶在内的新的衍生物对各种人类癌细胞系(如乳腺腺癌(MCF-7)、宫颈癌(HeLa)和结肠癌(HCT-116))表现出有效的抗癌活性,其生长抑制特性与多柔比星相当(Hafez & El-Gazzar, 2017)。

抗微生物活性:一些衍生物已显示出显着的抗菌和抗真菌作用,表明它们具有作为微生物生长抑制剂的潜力。这些化合物对致病菌和真菌表现出不同程度的活性,某些衍生物产生的抑制作用与四环素等参考药物相似或优于参考药物(Gaber, Bagley, & Sherif, 2010)。

抗炎活性:衍生物也因其抗炎特性而受到研究,一些衍生物在体外和体内模型中表现出中等活性。这些发现突出了该化合物在开发新的抗炎剂中的潜力(Lingappa et al., 2010)。

腐蚀抑制:除了生物医学应用外,某些吡啶并嘧啶酮衍生物已被合成,并发现它们可作为酸性介质中碳钢的有效腐蚀抑制剂。这些衍生物作为混合型抑制剂发挥作用,增强了它们在工业应用中的效用(Abdallah, Shalabi, & Bayoumy, 2018)。

作用机制

Target of Action

The compound, also known as “11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one” or “Oprea1_466641” or “11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one”, has been identified as a potential inhibitor of Phosphodiesterase10A (PDE10A) . PDE10A is a dual substrate enzyme that catalyzes the hydrolysis of cyclic nucleotides, cAMP & cGMP, which are key regulators of a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission .

Mode of Action

The compound interacts with PDE10A, inhibiting its activity. The modeling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 . This interaction inhibits the hydrolysis of cAMP and cGMP, leading to an increase in their levels.

Biochemical Pathways

The inhibition of PDE10A affects the cAMP and cGMP signaling pathways. In the direct pathway neurons, PDE10A inhibition activates cAMP/protein kinase A (PKA) signaling leading to the potentiation of D1-receptor signaling. In the indirect pathway neurons, PDE10A inhibition activates cAMP/PKA signaling by simultaneous potentiation of adenosine A2A receptor signaling and inhibition of D2-receptor signaling .

Result of Action

The result of the compound’s action is the modulation of neuronal signal transduction and synaptic transmission through the potentiation of certain receptor signaling pathways. This could potentially have therapeutic implications for several neurodegenerative disorders .

属性

IUPAC Name |

11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-10-7-5-9(6-8-10)18-15(19)13-11-3-2-4-12(11)22-14(13)17-16(18)21/h5-8H,2-4H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQHFWNAXLQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Mercapto-5-(4-methoxy-phenyl)-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)

![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)

![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)

![ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2844964.png)